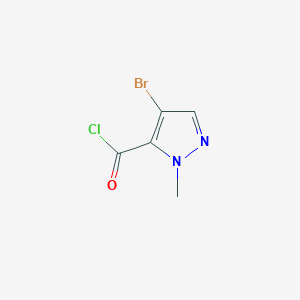
3,4-Dimethylbenzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-Dimethylbenzoylacetonitrile is a derivative of benzoylacetonitrile with two methyl groups attached to the benzene ring. While the provided papers do not directly discuss 3,4-Dimethylbenzoylacetonitrile, they do provide insights into similar compounds that can help infer some of its properties and behaviors. For instance, the study of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals the impact of substituents on the benzene ring and their influence on molecular structure and interactions .
Synthesis Analysis
The synthesis of related compounds, such as 3- and 4-pyridylacetonitriles, involves cyanation reactions under basic conditions, which could be a potential pathway for synthesizing 3,4-Dimethylbenzoylacetonitrile . The cyanation of methyl-substituted pyridines with TMSiCN suggests that a similar approach might be used for the synthesis of 3,4-Dimethylbenzoylacetonitrile, starting from a dimethyl-substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-Dimethylbenzoylacetonitrile has been determined using various spectroscopic methods and quantum chemical studies. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows how substituents can affect the planarity and dihedral angles within the molecule . This information can be extrapolated to predict the molecular geometry of 3,4-Dimethylbenzoylacetonitrile, which may also exhibit non-planar conformations due to steric hindrance from the methyl groups.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of 3,4-Dimethylbenzoylacetonitrile, they do explore the reactivity of similar nitrile-containing compounds. For instance, the presence of the cyano group in these molecules is a reactive site that can undergo various transformations, such as nucleophilic addition or conversion into other functional groups . The electronic properties of the cyano group and adjacent methyl groups would influence the reactivity of 3,4-Dimethylbenzoylacetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4-Dimethylbenzoylacetonitrile have been characterized using spectroscopic techniques and computational methods. The studies of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and 3- and 4-pyridylacetonitriles provide insights into the vibrational modes, electronic transitions, and molecular electrostatic potential, which are crucial for understanding the behavior of 3,4-Dimethylbenzoylacetonitrile . The HOMO-LUMO gap, dipole moment, and polarizability are important properties that can be estimated for 3,4-Dimethylbenzoylacetonitrile based on these studies, which would give an indication of its chemical stability and potential nonlinear optical (NLO) properties .
Applications De Recherche Scientifique
Nitrification Inhibition in Agriculture
- 3,4-Dimethylpyrazole phosphate (DMPP), a related compound, is recognized as an effective nitrification inhibitor in agriculture. It reduces nitrate leaching and improves nitrogen use efficiency in fertilizers without significant leaching of itself. This could be a potential area of application for related compounds like 3,4-Dimethylbenzoylacetonitrile (Zerulla et al., 2001).
Chemical Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of various chemical complexes. For instance, metallomacrocyclic palladium(II) complexes have been created using similar dimethylpyrazolic hybrid ligands (Guerrero et al., 2008).
Antimicrobial Agent Synthesis
- Derivatives of compounds similar to 3,4-Dimethylbenzoylacetonitrile have shown potential as antimicrobial agents. For example, thiazole derivatives incorporating pyridine moiety exhibited significant antimicrobial activities (Khidre & Radini, 2021).
Spectroscopic Analysis
- Spectrophotometric methods have been developed for the determination of amino heterocyclic donors using charge transfer complex formation with chloranilic acid in acetonitrile, a process that may involve compounds similar to 3,4-Dimethylbenzoylacetonitrile (Al-Attas et al., 2009).
Synthesis of Heterocyclic Compounds
- The compound has been employed in the synthesis of various heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines. These compounds have diverse applications in pharmaceutical and chemical industries (Fadda et al., 2012).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWSHSVDWFTXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606555 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzoylacetonitrile | |
CAS RN |
884504-20-5 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)







